molecular formula C10H6BrF3N2 B13709590 4-Amino-3-bromo-6-trifluoromethylquinoline CAS No. 1065088-40-5

4-Amino-3-bromo-6-trifluoromethylquinoline

Cat. No.: B13709590
CAS No.: 1065088-40-5
M. Wt: 291.07 g/mol
InChI Key: KXDIMXGFXGMDLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-6-trifluoromethylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-6-trifluoromethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can produce nitro or amino derivatives .

Scientific Research Applications

4-Amino-3-bromo-6-trifluoromethylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-6-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-trifluoromethylquinoline
  • 3-Bromo-6-trifluoromethylquinoline
  • 4-Aminoquinoline

Uniqueness

4-Amino-3-bromo-6-trifluoromethylquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization .

Properties

CAS No.

1065088-40-5

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6BrF3N2/c11-7-4-16-8-2-1-5(10(12,13)14)3-6(8)9(7)15/h1-4H,(H2,15,16)

InChI Key

KXDIMXGFXGMDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)Br

Origin of Product

United States

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